molecular formula C15H10ClNO2 B2696660 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one CAS No. 301193-58-8

2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B2696660
CAS No.: 301193-58-8
M. Wt: 271.7
InChI Key: KTOJKHZQKYXQDO-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a chlorophenyl and a methyl group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-amino-4-methylphenol under basic conditions to form the benzoxazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-2-one
  • 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-amine
  • 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-thiol

Uniqueness

2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-6-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c1-9-6-7-13-11(8-9)15(18)19-14(17-13)10-4-2-3-5-12(10)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOJKHZQKYXQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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